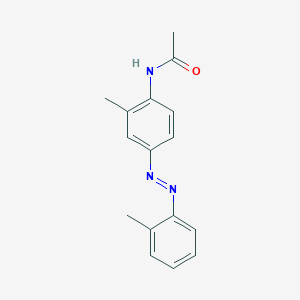

4-Acetamido-2',3-dimethylazobenzene

Overview

Description

4-Acetamido-2',3-dimethylazobenzene (CAS RN: 588-23-8) is an azobenzene derivative characterized by an acetamido group (-NHCOCH₃) at the para position (4-) of one benzene ring and methyl groups at the ortho (2') and meta (3') positions of the adjacent benzene ring. This compound is synthesized via palladium-catalyzed borylation reactions, as demonstrated by its reaction with bis(pinacolato)diboron (B₂pin₂) in toluene under inert conditions . It is commercially available with high purity (≥98%) and is utilized in organic synthesis and analytical standards for environmental testing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2’,3-dimethylazobenzene typically involves the diazotization of 2,3-dimethylaniline followed by coupling with acetanilide. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond .

Industrial Production Methods: Industrial production methods for 4-Acetamido-2’,3-dimethylazobenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-2’,3-dimethylazobenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions typically yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Dye Chemistry

4-Acetamido-2',3-dimethylazobenzene is primarily known for its use as a dye. It belongs to the azo dye family, which is characterized by the presence of the azo group (-N=N-). Azo dyes are widely used in textiles, food, and cosmetics due to their vibrant colors and stability.

Biological Studies

Research has indicated that azo compounds, including this compound, can exhibit biological activity. Some studies suggest that certain azo dyes may have mutagenic properties and could be linked to carcinogenic effects in animal models. For instance, exposure to similar azo dyes has been associated with bladder cancer in occupational studies .

Toxicological Research

Studies have shown that azo dyes can undergo metabolic reduction in vivo, leading to the formation of aromatic amines, which are known carcinogens. The toxicity of this compound has been evaluated in various contexts, revealing potential risks associated with its use in consumer products .

Case Study: Occupational Exposure

A historical analysis of workers exposed to azo dyes found a significant increase in bladder cancer cases among those manufacturing these compounds. Between 1921 and 1951, the incidence of bladder cancer was notably higher than expected among workers dealing with aromatic amines . This case study highlights the importance of understanding the implications of using compounds like this compound in industrial settings.

Case Study: Environmental Impact

Research into the environmental fate of azo dyes has shown that these compounds can persist in aquatic environments and may bioaccumulate in organisms. Studies have indicated that degradation products from azo dyes can have toxic effects on aquatic life, necessitating further investigation into their ecological impact .

Potential Therapeutic Uses

Recent studies have explored the potential therapeutic applications of compounds related to this compound. Some derivatives have been investigated for their ability to inhibit enzymes such as acetylcholinesterase, suggesting a possible role in treating neurodegenerative diseases like Alzheimer's disease .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Dye Chemistry | Used as a dye in textiles and food products due to vibrant colors and stability. |

| Biological Studies | Exhibits mutagenic properties; linked to carcinogenic effects in animal models. |

| Toxicological Research | Evaluated for toxicity; linked to increased cancer risk among exposed populations. |

| Environmental Impact | Persistent in aquatic environments; potential toxic effects on aquatic life. |

| Therapeutic Potential | Investigated for enzyme inhibition; potential applications in treating Alzheimer's disease. |

Mechanism of Action

The mechanism of action of 4-Acetamido-2’,3-dimethylazobenzene involves its interaction with molecular targets such as enzymes and proteins. The azo bond in the compound can undergo reduction, leading to the formation of amine derivatives that interact with biological molecules. These interactions can affect various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Related Azobenzene Derivatives

Structural Analogues and Substituent Effects

Azobenzene derivatives vary significantly in biological activity and physicochemical properties based on substituent positions and functional groups. Key analogues include:

Table 1: Structural and Functional Comparison

Biological Activity

4-Acetamido-2',3-dimethylazobenzene, a member of the azo compound family, is notable for its biological activity, particularly in the context of toxicology and pharmacology. This compound is synthesized through the diazotization of an appropriate aniline derivative, followed by coupling with a suitable aromatic compound. The biological implications of this compound are significant due to its potential effects on various biological systems.

- Chemical Formula : C11H14N2O

- Molecular Weight : 202.25 g/mol

- Structure : The compound features an acetamido group and two methyl groups on the azobenzene structure, which influence its solubility and reactivity.

- Inhibition of Enzymatic Activity :

-

Cytotoxic Effects :

- Studies indicate that azo compounds can exhibit cytotoxicity, potentially leading to apoptosis in various cell lines. This property is often linked to their ability to generate reactive oxygen species (ROS) upon metabolic activation.

-

Mutagenicity :

- Azo compounds, including derivatives like this compound, have been assessed for mutagenic potential. The presence of the azo group can facilitate the formation of DNA adducts, leading to mutations and carcinogenic effects in laboratory settings.

Case Studies

-

Study on Hepatotoxicity :

In a controlled study, the administration of this compound to rodent models demonstrated significant liver toxicity, characterized by elevated liver enzymes and histopathological changes indicative of hepatocellular damage. -

Genotoxicity Assessment :

Research involving Ames tests revealed that this compound exhibits mutagenic properties when tested with specific strains of Salmonella typhimurium, suggesting a potential risk for genetic damage in vivo.

Comparative Biological Activity

| Compound | Cytotoxicity | Mutagenicity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Positive | Yes |

| 2-Aminoazobenzene | Moderate | Positive | No |

| 4-Dimethylaminoazobenzene | Low | Negative | Yes |

Toxicological Studies

Recent studies have highlighted the toxicological profile of this compound. Notably:

- Acute Toxicity : Animal studies indicate that high doses lead to acute toxicity symptoms including lethargy and respiratory distress.

- Chronic Exposure Risks : Long-term exposure has been associated with increased incidences of liver tumors in experimental models.

Environmental Impact

The environmental persistence of azo compounds raises concerns regarding their degradation products, which may also possess biological activity. Research suggests that metabolites from this compound can be equally or more toxic than the parent compound.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4-Acetamido-2',3-dimethylazobenzene, and how do they address structural ambiguity?

- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for verifying purity and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves positional isomerism in the azo group, while Fourier-transform infrared (FTIR) spectroscopy confirms functional groups like acetamido and dimethyl substituents. For standardized reference materials, consult environmental analysis protocols that include this compound as a calibration standard .

Q. What synthetic routes are reported for this compound, and what are their limitations?

- Answer : A common method involves diazotization of 2',3-dimethylaniline followed by coupling with 4-acetamidophenol. Challenges include controlling regioselectivity during azo bond formation and minimizing byproducts like positional isomers. Refluxing in ethanol with glacial acetic acid as a catalyst (similar to triazole synthesis methods) can improve yield, but optimization of stoichiometry and reaction time is required .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Answer : Discrepancies in NMR or UV-Vis spectra may arise from solvent effects, impurities, or tautomerism. Employ computational tools like density functional theory (DFT) to simulate spectra under varying conditions, comparing results with experimental data. Cross-validate findings using X-ray crystallography if crystalline derivatives are obtainable, as demonstrated in structural studies of related acetamido compounds .

Q. What methodologies are suitable for assessing the environmental persistence and degradation pathways of this compound?

- Answer : Use accelerated degradation studies under UV light or oxidizing agents (e.g., hydrogen peroxide) to simulate environmental conditions. Monitor degradation products via LC-MS and gas chromatography (GC-MS). Reference environmental analysis standards that include this compound to validate detection limits and recovery rates .

Q. How can the catalytic or redox activity of this compound be exploited in synthetic applications?

- Answer : The azo group’s redox activity enables its use as a catalyst in oxidation reactions. Investigate its behavior in the presence of TEMPO derivatives (e.g., 4-acetamidoTEMPO) for selective alcohol-to-ketone transformations. Mechanistic studies should employ cyclic voltammetry to map redox potentials and electron transfer pathways .

Q. What strategies mitigate toxicity risks during handling of this compound in laboratory settings?

- Answer : Adhere to regulatory frameworks classifying this compound under hazardous substances (e.g., EU Regulation 97-56-3). Implement glovebox use for synthesis, and conduct in vitro cytotoxicity assays (e.g., MTT assays) to evaluate cellular responses. Refer to safety data sheets (SDS) for proper storage (4°C in inert atmospheres) and disposal protocols .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Answer : Use molecular dynamics (MD) simulations to estimate solubility parameters and partition coefficients (logP). Quantum mechanical calculations (e.g., DFT) predict electronic transitions for UV-Vis absorption maxima. Validate models against experimental data from structural analogs, such as acetamido-nitrobenzoic acid derivatives .

Q. What experimental designs optimize the stability of this compound in long-term studies?

- Answer : Conduct accelerated stability testing under varying pH, temperature, and humidity. Use HPLC to monitor degradation kinetics. Stabilizers like antioxidants (e.g., BHT) or inert atmosphere storage (argon) can prolong shelf life, as recommended for similar piperidinium salts .

Q. Methodological Considerations

- Synthesis Optimization : Prioritize reaction monitoring via thin-layer chromatography (TLC) to isolate intermediates.

- Toxicological Profiling : Combine zebrafish embryo assays with metabolomics to identify bioaccumulation risks.

- Regulatory Compliance : Align with REACH and OSHA guidelines for carcinogenic azo compounds .

Properties

IUPAC Name |

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-11-6-4-5-7-16(11)19-18-14-8-9-15(12(2)10-14)17-13(3)20/h4-10H,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMVVEHDEIYWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340231 | |

| Record name | 4-Acetamido-2',3-dimethylazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-23-8 | |

| Record name | 4-Acetamido-2',3-dimethylazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.